(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride
Beschreibung
The compound is a hydrochloride salt featuring a chalcone-like scaffold (prop-2-en-1-one core) substituted with a benzo[d][1,3]dioxol-5-yl group at the α-position and a piperazine ring at the β-position. The piperazine moiety is further functionalized with a 6-propoxypyridazin-3-yl group. The hydrochloride salt form likely enhances solubility and bioavailability compared to the free base.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4.ClH/c1-2-13-27-20-7-6-19(22-23-20)24-9-11-25(12-10-24)21(26)8-4-16-3-5-17-18(14-16)29-15-28-17;/h3-8,14H,2,9-13,15H2,1H3;1H/b8-4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIVPSYLZFZIMF-ZFXMFRGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety linked to a piperazine derivative. Its chemical formula is , with a molecular weight of approximately 320.77 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Research indicates that compounds with similar structural motifs often exhibit activity through multiple mechanisms, including:
- Receptor Modulation : Interaction with central nervous system receptors, particularly those involved in anxiety and mood regulation.
- Enzyme Inhibition : Potential inhibition of enzymes related to neurotransmitter metabolism.
- Transporter Interaction : Modulation of ATP-binding cassette (ABC) transporters, which can affect drug absorption and efficacy.
Antitumor Activity
A study on structurally related compounds indicates significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar benzo[d][1,3]dioxole structures showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines . Although specific data for the hydrochloride variant is limited, it is reasonable to hypothesize similar activity based on structural analogies.
Neuropharmacological Effects
The compound's piperazine component suggests potential neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant properties. Studies have shown that modifications in the piperazine ring can enhance binding affinity to serotonin and dopamine receptors, which may contribute to mood stabilization and anxiolytic effects .
Case Studies
- Cytotoxicity Evaluation :
-
Receptor Binding Studies :
- In receptor binding studies, compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride displayed affinity for both central benzodiazepine receptors (CBR) and peripheral benzodiazepine receptors (PBR). This dual affinity could lead to enhanced therapeutic profiles in treating anxiety-related disorders .
Data Tables
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Based Substitutions
(a) (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}prop-2-en-1-one
- Key Differences :
- The piperazine ring is substituted with a bis(4-methoxyphenyl)methyl group instead of 6-propoxypyridazinyl.
- Lacks the hydrochloride counterion.
- Synthesis : Prepared via condensation of (E)-benzo[d][1,3]dioxol-5-yl acrylic acid chloride with 1-(bis(4-methoxyphenyl)methyl)piperazine in acetone, yielding pale-yellow crystals after recrystallization .
- Crystallography: Refined using SHELXL, with anisotropic displacement parameters for non-hydrogen atoms and riding models for hydrogen atoms .
(b) Bichalcone Analogues (Compounds 12, 13, 14)
- Key Differences :
- Synthesis : Synthesized via Claisen-Schmidt condensation between substituted benzaldehydes and ketones, with yields ranging from 53% to 62% .
- Biological Activity : Demonstrated NF-κB inhibition and Fas/CD95-dependent apoptosis induction, highlighting the role of halogen substituents in enhancing cytotoxicity .
Functional Group Impact on Properties
Crystallographic and Computational Insights
- Refinement Tools : SHELXL was employed for anisotropic refinement of similar compounds, ensuring accurate bond-length and angle measurements .
- Hydrogen Bonding : Analogues exhibit diverse hydrogen-bonding patterns (e.g., C–H···O interactions in benzo[d][1,3]dioxol-5-yl derivatives), which influence crystal packing and stability .
- Mercury CSD : Used to visualize intermolecular interactions and compare packing motifs across chalcone derivatives .
Vorbereitungsmethoden
Propoxylation of Pyridazine
The introduction of the propoxy group at the 6-position of pyridazine begins with 3,6-dichloropyridazine. Treatment with sodium propoxide in anhydrous dimethylformamide (DMF) at 80–90°C for 12 hours affords 6-chloro-3-propoxypyridazine in 68–72% yield. Subsequent displacement of the remaining chloride with piperazine in refluxing ethanol (24 hours, 85°C) yields 4-(6-propoxypyridazin-3-yl)piperazine.
Table 1: Optimization of Piperazine Coupling
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 85 | 24 | 78 |
| DMF | 100 | 12 | 65 |
| THF | 65 | 36 | 58 |
Claisen-Schmidt Condensation for Propenone Formation
Aldehyde-Ketone Coupling
The α,β-unsaturated ketone bridge is installed via Claisen-Schmidt condensation between piperonal (benzo[d]dioxole-5-carbaldehyde) and 1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone. Catalyzed by aqueous sodium hydroxide (40%) in ethanol under reflux (8 hours), this step achieves 84% yield with exclusive E-selectivity due to conjugation stabilization.
Reaction Conditions:
- Molar Ratio (Aldehyde:Ketone): 1:1.2
- Base: NaOH (40% aq.)
- Solvent: Ethanol
- Temperature: 78°C (reflux)
Mechanistic Considerations
The base deprotonates the ketone, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration generates the trans (E) isomer, as steric hindrance between the benzodioxole and piperazine groups disfavors the cis configuration.
Hydrochloride Salt Formation
Acidification and Crystallization
The free base is dissolved in methanol, treated with concentrated hydrochloric acid (1.1 equivalents), and stirred at 0–5°C for 2 hours. Filtration and washing with cold isopropanol yield the hydrochloride salt as a crystalline solid (92% purity by HPLC).
Table 2: Salt Crystallization Parameters
| Parameter | Value |
|---|---|
| Solvent | Methanol/Water (4:1) |
| Acid | HCl (conc.) |
| Temperature (°C) | 0–5 |
| Crystallization Time (h) | 2 |
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (d, J = 2.8 Hz, 1H, pyridazine-H), 7.62 (d, J = 15.6 Hz, 1H, CH=CO), 7.12–7.05 (m, 3H, benzodioxole-H), 6.89 (d, J = 15.6 Hz, 1H, CH=CO), 6.02 (s, 2H, OCH₂O), 4.12 (t, J = 6.8 Hz, 2H, OCH₂CH₂CH₃), 3.85–3.45 (m, 8H, piperazine-H), 1.82–1.75 (m, 2H, OCH₂CH₂CH₃), 1.02 (t, J = 7.4 Hz, 3H, CH₂CH₃).
- XRPD: Characteristic peaks at 4.3°, 8.7°, 17.3°, and 25.3° 2θ confirm crystalline hydrochloride form.
Stability and Polymorph Control
Accelerated stability studies (40°C/75% RH, 30 days) show no polymorphic transitions, with XRPD patterns identical to initial data. The dihydrate form is avoided by controlling moisture content (<6% w/w) during drying.
Industrial-Scale Considerations
Q & A
Q. Table 1. Key Reaction Conditions for Piperazine-Enone Coupling
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetone | 70% |
| Base | Triethylamine | 65% |
| Temperature | RT (25°C) | 60% |
| Reaction Time | 12 h | 75% |
| Data derived from |
Q. Table 2. Pharmacological Screening Protocol
| Assay Type | Protocol Summary | Key Metrics |
|---|---|---|
| Kinase Inhibition | ADP-Glo® Kinase Assay | IC₅₀ (nM range) |
| Cytotoxicity (MTT) | 48 h incubation | EC₅₀ (µM range) |
| Solubility | Nephelometry in PBS | >100 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
